4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride
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Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-amine dihydrochloride is a useful research compound. Its molecular formula is C13H17Cl2N3S and its molecular weight is 318.26. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds derived from the 1,3,4-thiadiazole core, similar to the thiazole part of the requested compound, have been synthesized and tested for various biological properties. For instance, compounds with the thiadiazole moiety have shown significant DNA protective ability against oxidative damage and exhibited strong antimicrobial activity against specific strains like S. epidermidis. Moreover, some derivatives demonstrated cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, highlighting their potential in chemotherapy drug development with minimal cytotoxicity (Gür et al., 2020).
Synthetic Methodologies and Characterization
Research focused on the synthesis and characterization of compounds incorporating isoquinoline and thiazole moieties has led to the development of various derivatives with potential biological activities. For example, studies on the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines have provided valuable insights into their structural analysis, which is crucial for the development of compounds with targeted biological functions (Saeed et al., 2014).
Catalytic and Synthetic Applications
The isoquinoline derivatives have also been explored for their applications in catalysis and as intermediates in synthetic organic chemistry. An efficient synthesis method for thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold via palladium-catalyzed reactions illustrates the versatility of these compounds in constructing complex molecular architectures, which could be beneficial in drug design and development (Keivanloo et al., 2018).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of compounds featuring thiazole and isoquinoline moieties have been a subject of interest, with studies demonstrating their potential in addressing microbial infections and oxidative stress. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds exhibited strong antimicrobial and DNA protective abilities, indicating their utility in developing new therapeutics (Sarangi et al., 2020).
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S.2ClH/c14-13-15-12(9-17-13)8-16-6-5-10-3-1-2-4-11(10)7-16;;/h1-4,9H,5-8H2,(H2,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYOPAAMDVQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.